molecular formula C9H13NO B8298387 4-(Isopropoxymethyl)-pyridine

4-(Isopropoxymethyl)-pyridine

Cat. No. B8298387
M. Wt: 151.21 g/mol
InChI Key: AHADSCLYQBGFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05422353

Procedure details

3.4 g of sodium are dissolved in 120 ml of isopropanol and 11 g (0.067 mol) of 4-chloromethylpyridine-hydrochloride are added. The reaction mixture is refluxed for 10 hours under nitrogen, with stirring, then after cooling it is made weakly acidic with dilute hydrochloric acid and concentrated by evaporation under reduced pressure. The residue is made alkaline with 40% potassium carbonate solution and extracted with ether. After drying with anhydrous sodium sulphate the organic phase is concentrated by evaporation. The crude product is then distilled.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl.Cl[CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1.Cl.[CH:12]([OH:15])([CH3:14])[CH3:13]>>[CH:12]([O:15][CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)([CH3:14])[CH3:13] |f:1.2,^1:0|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 10 hours under nitrogen
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling it
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with anhydrous sodium sulphate the organic phase
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude product is then distilled

Outcomes

Product
Name
Type
Smiles
C(C)(C)OCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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